N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
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Overview
Description
N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with a molecular formula of C16H10N2O5 This compound is characterized by the presence of a nitro group, a carboxamide group, and a dioxo-dihydroanthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves the reaction of 1-aminoanthraquinone with 2-methylbenzoyl chloride or 2-methylbenzoic acid. The reaction is carried out under an inert nitrogen atmosphere to prevent oxidation, and the mixture is cooled in an ice-water bath to control the reaction temperature . The product is then purified and characterized using various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted anthracene derivatives.
Scientific Research Applications
N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic properties.
Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: Similar structure but lacks the methyl group.
9,10-dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid: Contains additional carboxylic acid groups.
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar core structure but different substituents.
Uniqueness
N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to the presence of both a nitro group and a carboxamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-methyl-1-nitro-9,10-dioxoanthracene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c1-17-16(21)11-7-6-10-12(13(11)18(22)23)15(20)9-5-3-2-4-8(9)14(10)19/h2-7H,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPBPRYJAQICJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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